Product packaging for Diphenylmethanethiol acetate(Cat. No.:CAS No. 53392-47-5)

Diphenylmethanethiol acetate

Cat. No.: B1504971
CAS No.: 53392-47-5
M. Wt: 260.4 g/mol
InChI Key: GDVBXJQNEUMMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Thioester Chemistry

Thioesters are structural analogs of esters where a sulfur atom replaces the oxygen atom of the alkoxy group. wikipedia.org This substitution imparts unique reactivity to the carbonyl group. The carbon-sulfur bond is weaker and less polarized than the corresponding carbon-oxygen bond in esters, making thioesters more reactive towards nucleophilic acyl substitution.

In the broader context of organic chemistry, thioesters are crucial intermediates. wikipedia.org They are more reactive than carboxylic acids but less so than acid chlorides, positioning them as valuable reagents for forming amide, ester, and other carbonyl derivatives under controlled conditions. Thioesters play a vital role in biochemical pathways, most notably in the form of acetyl-CoA, which acts as a key acyl group carrier in cellular metabolism. wikipedia.org Their significance extends to the field of peptide synthesis through methods like native chemical ligation, where a peptide-thioester reacts with a cysteine-terminated peptide to form a native peptide bond. wikipedia.org The presence of the bulky diphenylmethyl group in Diphenylmethanethiol (B1345659) acetate (B1210297) suggests it could be employed in synthetic strategies where steric hindrance or specific electronic properties are required to influence reaction outcomes.

Historical Perspective on the Emergence of Diphenylmethanethiol Acetate in Synthetic Routes

The specific historical emergence of this compound in synthetic protocols is not widely documented in seminal literature. However, its synthesis can be inferred from established methods for creating thioesters, which have been known for over a century. wikipedia.org The most common and direct routes to thioesters involve the reaction of a thiol with a carboxylic acid derivative.

Plausible synthetic pathways to this compound include:

Acylation of Diphenylmethanethiol: The reaction of Diphenylmethanethiol with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) would be a primary route. This follows the general principle of thioester synthesis where a thiol is condensed with an acyl source. wikipedia.org

Alkylation of a Thioacetate (B1230152) Salt: Another well-established method involves the reaction of a thioacetate salt, such as potassium thioacetate, with a suitable alkyl halide. wikipedia.org In this case, the reaction would utilize diphenylmethyl chloride (benzhydryl chloride).

The availability of the precursor, Diphenylmethanethiol, is a key factor. This thiol can be prepared from commercially available benzhydryl alcohol by treating it with a thionating agent like Lawesson's reagent. uzh.chclockss.org The development of reliable methods to synthesize the diphenylmethanethiol precursor was a necessary precursor to the use of its derivatives, including the acetate form.

Scope and Research Imperatives for Comprehensive Investigation of this compound

While specific research programs focused solely on this compound are not prominent, its structure points to several potential areas for investigation. The diphenylmethyl (benzhydryl) group is often used as a protecting group for thiols due to its stability and its ability to be cleaved under specific conditions. Therefore, research could be directed towards:

Protecting Group Chemistry: Investigating the utility of the S-acetyl group on the diphenylmethyl thiol as a stable, crystalline derivative that can be readily converted back to the free thiol. This could involve studying the conditions for its formation and cleavage in the presence of other functional groups.

Intermediate in Asymmetric Synthesis: Exploring its role in diastereoselective or enantioselective reactions where the bulky benzhydryl group could influence the stereochemical outcome of reactions at or near the thioester functionality.

Precursor for Other Organosulfur Compounds: Using this compound as a starting material for the synthesis of more complex molecules, leveraging the reactivity of the thioester bond for carbon-carbon or carbon-heteroatom bond formation. rsc.org

Further computational and experimental studies could elucidate the specific electronic and steric properties conferred by the diphenylmethyl group on the thioester linkage, comparing its reactivity profile to simpler alkyl or aryl thioesters. rsc.org Such fundamental research is imperative to uncover novel applications and fully understand the potential of this compound in the toolkit of modern organic synthesis.

Physicochemical Properties of this compound

PropertyValue
CAS Number 53392-47-5
Molecular Formula (C₆H₅)₂CHSCOCH₃
Molecular Weight 242.34 g/mol
Melting Point 56-59 °C
Appearance Solid

Data sourced from publicly available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2S B1504971 Diphenylmethanethiol acetate CAS No. 53392-47-5

Properties

IUPAC Name

acetic acid;diphenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBXJQNEUMMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703314
Record name Acetic acid--diphenylmethanethiol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53392-47-5
Record name Acetic acid--diphenylmethanethiol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diphenylmethanethiol Acetate

Strategies for the Preparation of Diphenylmethanethiol (B1345659) Acetate (B1210297)

The principal strategy for synthesizing diphenylmethanethiol acetate revolves around the direct acylation of diphenylmethanethiol with an appropriate acetylating agent. This method is favored for its efficiency and directness in forming the desired carbon-sulfur bond of the thioester.

Esterification Approaches for Thioester Formation

Esterification, in this context referred to as thioesterification, is the core reaction for the formation of this compound. This process involves the reaction of a thiol (diphenylmethanethiol) with a carboxylic acid or its derivative (acetic acid).

The successful synthesis of the target thioester is contingent upon the efficient preparation of its constituent precursors.

Diphenylmethanethiol is a crucial precursor, and its synthesis is a critical first step. A common and effective method for the preparation of diphenylmethanethiol begins with benzhydrol. One established route involves the reaction of benzhydrol with thiourea (B124793) in the presence of a strong acid, such as hydrobromic acid. This reaction proceeds through the formation of an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired diphenylmethanethiol.

Another viable synthetic route to diphenylmethanethiol involves the conversion of benzhydrol to benzhydryl chloride, typically by reaction with concentrated hydrochloric acid. The resulting benzhydryl chloride can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide, to produce diphenylmethanethiol.

PrecursorReagentsKey Intermediates
BenzhydrolThiourea, Hydrobromic AcidIsothiouronium salt
BenzhydrolConcentrated Hydrochloric AcidBenzhydryl chloride

For the thioesterification reaction, acetic acid itself can be used, but the reaction is often slow. To enhance the reaction rate, more reactive "activated" derivatives of acetic acid are commonly employed. The most frequently used activated derivative is acetic anhydride (B1165640). Acetic anhydride readily reacts with thiols in the presence of a catalyst or under elevated temperatures to form the corresponding thioacetate (B1230152) with high efficiency. Another activated form is acetyl chloride, which is highly reactive towards thiols, though its use can be complicated by the generation of hydrochloric acid as a byproduct.

Acetylating AgentReactivityByproduct
Acetic AcidLowWater
Acetic AnhydrideHighAcetic Acid
Acetyl ChlorideVery HighHydrochloric Acid

The thioesterification reaction is often facilitated by the use of catalysts to improve reaction rates and yields.

Acid catalysis is a prominent method for promoting the reaction between a thiol and a carboxylic acid or its anhydride. In the case of reacting diphenylmethanethiol with acetic anhydride, an acid catalyst can activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the sulfur atom of the thiol. While strong mineral acids can be used, organic acids or Lewis acids are also effective. For instance, a general procedure for the acetylation of thiols involves the use of acetic anhydride in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iq The reaction is typically carried out at elevated temperatures to ensure complete conversion.

A plausible mechanism for the acid-catalyzed acetylation of diphenylmethanethiol with acetic anhydride begins with the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst. This protonation increases the electrophilicity of the adjacent carbonyl carbon. The sulfur atom of diphenylmethanethiol then acts as a nucleophile, attacking this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a molecule of acetic acid, yielding the final product, this compound.

Recent research has also explored solvent-free and catalyst-free conditions for the acetylation of thiols. For example, heating a mixture of a thiol and acetic anhydride at a moderate temperature (e.g., 60°C) has been shown to afford the corresponding thioacetate in high yield. mdpi.com This approach offers a more environmentally benign alternative to traditional catalytic methods. Another sustainable method involves the use of a catalytic amount of vanadyl sulfate (B86663) (VOSO₄) to promote the acetylation of thiols with acetic anhydride under solvent-free and room temperature conditions. nih.gov

Catalyst SystemReaction ConditionsAdvantages
Strong Acid (e.g., H₂SO₄)Elevated temperatureReadily available catalysts
NoneElevated temperature (e.g., 60°C)Environmentally friendly, no catalyst removal
VOSO₄Room temperature, solvent-freeMild conditions, sustainable
Catalytic Systems in Thioester Synthesis
Base-Catalyzed Pathways

The synthesis of thioacetates, including this compound, frequently employs base-catalyzed pathways. These methods typically involve the reaction of a thiol with an acetylating agent. The base plays a crucial role in deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acetylating agent.

A common synthetic route is the nucleophilic substitution of an activated alcohol or an organic halide with a thioacetate anion. researchgate.net For the synthesis of this compound, this would typically involve the reaction of diphenylmethyl halide with a salt of thioacetic acid, such as potassium thioacetate. Alternatively, diphenylmethanethiol can be reacted with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a base.

The choice of base is critical and can significantly influence the reaction's efficiency. Stronger bases generally lead to higher conversion rates by increasing the concentration of the reactive thiolate anion. nih.gov However, the base must be compatible with the other functional groups present in the starting materials. Both organic and inorganic bases are utilized in these syntheses. For instance, potassium carbonate has been used as a mild base in aqueous media for thioacetate synthesis. rsc.org In organic solvents, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective. nih.gov

BaseTypical ApplicationReference
Potassium Carbonate (K₂CO₃)Mild base used for nucleophilic displacement reactions in aqueous media. rsc.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Strong organic base used in organic solvents to promote higher conversion. nih.gov
Sodium Hydroxide (B78521) (NaOH)Strong inorganic base often used for the hydrolysis (deprotection) of thioacetates, but can also be used in synthesis under specific conditions. sigmaaldrich.com
Sodium Methoxide (NaOMe)Strong base used in alcoholic solvents. researchgate.net
Solvent Systems and Reaction Environment Optimization

The selection of an appropriate solvent system is paramount for optimizing the synthesis of this compound. The solvent not only dissolves the reactants but also influences the reaction rate and the formation of byproducts. A range of solvents, from polar to nonpolar, have been investigated for thioester synthesis.

Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are often effective. nih.gov However, DMF can dissociate at higher temperatures, potentially leading to side reactions; DMA is sometimes preferred for its greater stability. nih.gov Aqueous systems have also been successfully employed, presenting an environmentally friendly option. rsc.org The use of water as a solvent is particularly interesting as it can facilitate the reaction of the thioacetate anion in nucleophilic displacement reactions. researchgate.netrsc.org In some cases, solvent-free conditions have been shown to be effective, particularly with catalysts like tungstophosphoric acid for related reactions. organic-chemistry.org

Optimizing the reaction environment often involves measures to prevent unwanted side reactions. A key concern in thiol chemistry is the oxidation of the thiol or thiolate to form disulfide byproducts. To mitigate this, reactions are frequently conducted under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. sigmaaldrich.comgoogle.com This is particularly important when using sensitive reagents or when the desired product is susceptible to oxidation.

Solvent SystemKey Characteristics and ApplicationsReference
Dimethylacetamide (DMA)Polar aprotic solvent; often shows good performance and can reduce byproducts compared to DMF. nih.gov
Water (Aqueous media)Environmentally friendly solvent; effective for nucleophilic displacement with thioacetate anion. rsc.org
Ethanol (B145695)Protic solvent used in reactions with alkali metal thioacetates. ias.ac.in
n-HexaneNonpolar solvent used in some food-grade synthesis processes. google.com
Solvent-FreeCan be highly efficient and environmentally friendly, often used with a solid catalyst. organic-chemistry.org
Reaction Condition Parameterization (Temperature, Pressure, Time)

The parameters of temperature, pressure, and reaction time are critical variables that must be carefully controlled to ensure a successful synthesis of this compound.

Temperature: The optimal reaction temperature can vary widely depending on the specific reactants and solvent system used. Some syntheses proceed efficiently at room temperature, while others require heating to increase the reaction rate. google.comresearchgate.net For example, some base-catalyzed reactions are heated to 80 °C to achieve a reasonable conversion rate. nih.gov In other procedures, such as those involving the reaction of thiourea with a halide, the temperature must be carefully controlled to prevent dangerous exothermic reactions. orgsyn.org Reflux conditions are also commonly employed, particularly when using lower-boiling point solvents like ethanol. sigmaaldrich.comias.ac.in

Pressure: Most laboratory-scale syntheses of thioacetates are conducted at atmospheric pressure.

Time: The duration of the reaction can range from a few minutes to many hours. google.com Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion and to avoid the formation of degradation products from prolonged reaction times. For instance, some reactions are complete within 1-2 hours, while others may be stirred overnight. sigmaaldrich.comorgsyn.org

ParameterTypical Range / ConditionConsiderationsReference
TemperatureRoom Temperature to >100 °C (Reflux)Dependent on solvent and reactants; must be controlled to prevent exotherms or degradation. nih.govgoogle.comorgsyn.org
PressureAtmosphericSpecialized equipment is needed for high-pressure reactions, which are not typical for this synthesis.N/A
Time5 minutes to 24 hoursReaction should be monitored to determine completion and avoid byproduct formation. sigmaaldrich.comgoogle.com

Alternative Synthetic Pathways to Access this compound

Beyond direct thioacetylation, alternative strategies involving molecular rearrangements and functional group interconversions can provide access to thioesters like this compound.

Rearrangement Reactions Leading to Thioacetates

While less common, rearrangement reactions can be a potential route to thioester synthesis. One notable example is the Wolff rearrangement, which involves the conversion of an α-diazoketone into a ketene (B1206846). vanderbilt.edu This highly reactive ketene intermediate can then be trapped by a nucleophile. In the context of thioester synthesis, reacting the ketene with a thiol, such as diphenylmethanethiol, would yield the corresponding thioester. This pathway offers a method for carbon chain homologation followed by thioester formation.

Functional Group Interconversions Involving Thioester Linkages

Functional group interconversion is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. researchgate.netfiveable.me Several such methods are applicable to the synthesis of thioesters. organic-chemistry.org

Esters to Thioesters: The conversion of a more stable ester to a less stable thioester is a challenging but achievable transformation. rsc.org Transition-metal-free methods have been developed that enable this conversion via selective C–O bond cleavage and C–S bond formation. This approach allows for the synthesis of thioesters from readily available ester starting materials. rsc.org

Amides to Thioesters: Amides can be directly converted to thioesters under mild, transition-metal-free conditions. This transformation proceeds by the selective cleavage of the N-C(O) bond and subsequent formation of the S-C(O) bond, typically via a tetrahedral intermediate. organic-chemistry.org

These interconversion methods provide alternative synthetic entries to this compound, starting from precursors like diphenylmethyl acetate or diphenylmethylacetamide.

Purification and Isolation Techniques in this compound Synthesis

Following the chemical synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. Given that the target compound is a solid with a melting point of 56-59 °C, a combination of techniques is typically employed. sigmaaldrich.com

The initial work-up procedure often involves quenching the reaction and removing any inorganic salts or water-soluble components through an aqueous wash in a separatory funnel. sigmaaldrich.com The organic layer, containing the crude product, is then separated, dried over an agent like sodium sulfate, and the solvent is removed by evaporation. nih.gov

If a polymeric reagent is used in the synthesis, it can be simply removed by filtration, which greatly simplifies the purification process. researchgate.net

For further purification, several standard laboratory techniques are available:

TechniqueDescriptionApplication NotesReference
ExtractionSeparating the product from impurities based on differential solubility in two immiscible liquid phases (e.g., an organic solvent and water).Commonly used in the initial work-up to remove salts and polar impurities. sigmaaldrich.com
FiltrationSeparating a solid from a liquid or gas.Used to remove solid catalysts, byproducts, or spent polymeric reagents. researchgate.net
Column ChromatographySeparating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase flows through it.A highly effective method for removing closely related impurities to achieve high purity. nih.gov
RecrystallizationPurifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. Impurities remain in the solvent.Highly suitable for this compound, as it is a solid at room temperature. This method is effective for removing small amounts of impurities. sigmaaldrich.com

Chromatographic Methods for Separation

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and byproducts such as acetic acid. Column chromatography is a widely used and effective technique for this purpose. The choice of stationary phase and mobile phase is critical for achieving good separation.

For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A common eluent system for thioesters is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio of these solvents is determined empirically, often using thin-layer chromatography (TLC) to monitor the separation. The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.3-0.4, allowing for effective separation from more polar and less polar impurities.

Table 2: Chromatographic Purification Parameters for this compound

Parameter Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 98:2 to 90:10)

| Detection | UV light (254 nm) or potassium permanganate (B83412) stain |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds like this compound, and for obtaining a product with high purity and a well-defined crystalline structure. The process relies on the principle that the solubility of a solid in a solvent is dependent on temperature.

The selection of an appropriate solvent is the most critical step in developing a crystallization protocol. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For thioesters, mixtures of solvents are often effective. rochester.edu A good starting point for this compound would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexane or heptane) until turbidity is observed. Cooling this solution slowly should induce the formation of crystals.

The recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while the impurities remain in the solution. The purity of the resulting crystals can be assessed by their melting point and spectroscopic methods.

Table 3: Solvents for Crystallization of this compound

Solvent System Rationale
Ethanol/Water This compound is likely soluble in hot ethanol and insoluble in water.
Ethyl Acetate/Hexane Good solubility in ethyl acetate, with hexane acting as an anti-solvent. rochester.edu

| Toluene (B28343)/Heptane | Aromatic solvent for dissolution with an aliphatic anti-solvent. |

Yield Optimization and Scalability Considerations for this compound Production

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the transition from laboratory-scale preparation to industrial production.

Process Efficiency and Green Chemistry Principles

To improve the efficiency of this compound synthesis, several parameters can be optimized. These include the reaction temperature, reaction time, stoichiometry of the reactants, and the choice and concentration of the catalyst. Design of Experiments (DoE) can be a systematic approach to identify the optimal conditions that provide the highest yield and purity.

Adhering to the principles of green chemistry is increasingly important in chemical synthesis. For the production of this compound, this could involve using a non-toxic and recyclable catalyst, minimizing the use of hazardous solvents, and running the reaction at ambient temperature to reduce energy consumption. researchgate.net Solvent-free reaction conditions for acetylation of thiols have been reported and could be a key strategy for a greener process. frontiersin.org

Table 4: Parameters for Yield Optimization

Parameter Range to Investigate Impact on Efficiency
Temperature 25°C - 80°C Affects reaction rate and potential side reactions.
Catalyst Loading 0.1 mol% - 5 mol% Influences reaction speed and cost.
Reactant Ratio 1:1 to 1:1.5 (Thiol:Anhydride) Can drive the reaction to completion.

| Reaction Time | 1h - 24h | Ensures complete conversion without product degradation. |

Industrial Synthesis Adaptations and Challenges

Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges. Heat management becomes critical in large reactors, as exothermic reactions can lead to temperature control issues. The mixing of reactants and catalyst must also be efficient to ensure a homogeneous reaction mixture.

The choice of equipment is vital for industrial production. Glass-lined or stainless steel reactors are typically used. Post-reaction work-up procedures, such as quenching, extraction, and solvent removal, need to be adapted for large volumes. Purification by chromatography can be costly and generate significant waste on a large scale, making crystallization the preferred method for final purification in industrial settings.

A significant challenge in the industrial production of sulfur-containing compounds is the management of odorous byproducts and starting materials. tandfonline.com Diphenylmethanethiol has a strong, unpleasant odor, and appropriate containment and scrubbing systems are necessary to prevent environmental release. Furthermore, the disposal of waste streams containing sulfur compounds must be handled in an environmentally responsible manner.

Chemical Reactivity and Transformation Pathways of Diphenylmethanethiol Acetate

Hydrolysis and Transesterification Reactions of the Thioacetate (B1230152) Moiety

The thioacetate group in Diphenylmethanethiol (B1345659) acetate (B1210297) is susceptible to nucleophilic attack, leading to cleavage of the acyl-sulfur bond. This reactivity is central to its hydrolysis and transesterification reactions.

Table 1: Hydrolysis Rate Constants for S-methyl thioacetate in Water harvard.edunih.gov
Hydrolysis TypeRate ConstantValue
Acid-Mediatedkₐ1.5 × 10⁻⁵ M⁻¹ s⁻¹
Base-Mediatedkₑ1.6 × 10⁻¹ M⁻¹ s⁻¹
pH-Independentkₒ3.6 × 10⁻⁸ s⁻¹

Base-mediated hydrolysis of thioesters is significantly more rapid than acid-catalyzed or pH-independent hydrolysis. harvard.edu This reaction is a common method for the deprotection of thioacetates to yield the corresponding free thiols. sigmaaldrich.com Theoretical studies on the alkaline hydrolysis of methyl thioacetate in aqueous solution indicate a stepwise mechanism involving a nucleophilic attack from the hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov

The second-order rate constant for base-mediated hydrolysis (kₑ) of S-methyl thioacetate is several orders of magnitude greater than the acid-mediated constant, highlighting the lability of the thioester bond under basic conditions (see Table 1). harvard.edunih.gov Common reagents used for this transformation include sodium hydroxide or potassium hydroxide in an alcoholic solvent. sigmaaldrich.com

Thioesters can undergo transesterification reactions with alcohols (alcoholysis) or other thiols (thiolysis). In alcoholysis, an alcohol acts as the nucleophile, displacing the thiol portion of the molecule to form a new ester and releasing diphenylmethanethiol. This reaction is exemplified in a patent describing the formation of methyl 2-[(diphenylmethyl)thio]acetate from the corresponding carboxylic acid using methanol (B129727) and sulfuric acid; the reverse of this esterification is an alcoholysis reaction. google.com

Thiol-thioester exchange involves the reaction of a thioester with a thiolate anion. This is a dynamic covalent reaction that can proceed much faster than hydrolysis under certain conditions. nih.gov For instance, at pH 7, the rate of thiol-thioester exchange for a model thioester can exceed the rate of hydrolysis by several orders of magnitude, demonstrating the high reactivity of thioesters towards sulfur nucleophiles. harvard.edunih.gov

Reactions Involving the Sulfur Atom

The sulfur atom in Diphenylmethanethiol acetate is nucleophilic and can be readily oxidized to higher oxidation states.

The oxidation of thioethers and related compounds is a fundamental transformation that proceeds sequentially. mdpi.com The sulfur atom in this compound can be oxidized first to a sulfoxide (B87167) and subsequently to a sulfone.

Many oxidizing agents can be used for this transformation, including hydrogen peroxide, peracids, and halogen derivatives. mdpi.com However, controlling the reaction to selectively yield the sulfoxide without over-oxidation to the sulfone can be challenging, as the sulfoxide is often more susceptible to oxidation than the parent sulfide (B99878). nih.govreddit.com

The choice of oxidant and reaction conditions is therefore crucial. For example, 2-[(diphenylmethyl)thio]acetamide (B130414), a structurally similar compound, is oxidized to the corresponding sulfoxide (Modafinil) using hydrogen peroxide in acetic acid. google.com

Significant research has focused on developing methods for the selective mono-oxidation of sulfides to sulfoxides. nih.gov These methods often rely on mild conditions and specific catalyst systems to prevent the formation of the sulfone byproduct. Environmentally benign oxidants like hydrogen peroxide are often preferred. mdpi.comsci-hub.se

Several effective methodologies have been developed:

Transition-Metal-Free Oxidation: A simple and "green" method involves using hydrogen peroxide in glacial acetic acid at room temperature. This system provides excellent yields of sulfoxides with high selectivity. nih.gov

Catalytic Systems with H₂O₂: Various catalysts can be employed with hydrogen peroxide to enhance selectivity and reaction rates.

Scandium triflate (Sc(OTf)₃) is an efficient Lewis acid catalyst for the hydrogen peroxide-mediated mono-oxidation of sulfides, compatible with many protecting groups. organic-chemistry.org

A dendritic phosphomolybdate hybrid has been used as a recyclable catalyst for the selective oxidation of sulfides to either sulfoxides or sulfones by controlling the stoichiometry of hydrogen peroxide. mdpi.com

Silica-based tungstate (B81510) catalysts also promote the selective oxidation of sulfides at room temperature using 30% H₂O₂. organic-chemistry.org

Tantalum carbide specifically catalyzes the oxidation to sulfoxides, while niobium carbide promotes the formation of sulfones, offering a high degree of product control. organic-chemistry.orgorganic-chemistry.org

Photocatalytic Oxidation: A chromoselective oxidation of S-arylthioacetates to sulfoxides has been achieved using a potassium salt of poly(heptazine imide) (K-PHI) as a photocatalyst under visible light irradiation. researchgate.net

Table 2: Selected Methodologies for Selective Oxidation of Sulfides to Sulfoxides
Reagent/Catalyst SystemOxidantKey FeaturesReference
Glacial Acetic AcidH₂O₂Transition-metal-free, mild conditions, high selectivity. nih.gov
Scandium triflate (Sc(OTf)₃)H₂O₂High-yielding, compatible with various functional groups. organic-chemistry.org
Dendritic Phosphomolybdate HybridH₂O₂Recyclable catalyst, selective to sulfoxide or sulfone based on H₂O₂ amount. mdpi.com
Tantalum CarbideH₂O₂High yields of sulfoxides, catalyst is recoverable and reusable. organic-chemistry.orgorganic-chemistry.org
Potassium Poly(heptazine imide) (K-PHI)O₂/Visible LightPhotocatalytic, sustainable method for S-arylthioacetates. researchgate.net

Oxidation Reactions to Sulfoxides and Sulfones

Oxidizing Agents and Reaction Conditions

The sulfur atom in this compound is susceptible to oxidation, a common reaction pathway for thioacetates and related thiol compounds. While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, the reactivity can be inferred from the well-established chemistry of thioesters and thiols. Oxidation can lead to various products depending on the nature of the oxidizing agent and the reaction conditions employed.

Mild oxidizing agents typically convert the corresponding thiol (diphenylmethanethiol, obtained via hydrolysis of the thioacetate) to its disulfide, bis(diphenylmethyl) disulfide. Common reagents for this transformation include hydrogen peroxide (H₂O₂), iodine (I₂), and atmospheric oxygen, often catalyzed by metal ions. For instance, the oxidation of thiols to disulfides can be efficiently achieved using aqueous hydrogen peroxide under neutral conditions, highlighting a green chemistry approach. organic-chemistry.org

More vigorous oxidation conditions can lead to the formation of higher oxidation states of sulfur, such as sulfoxides, sulfones, or sulfonic acids. However, achieving selective oxidation of the thioacetate sulfur without affecting other parts of the molecule, such as the benzylic position, requires careful selection of reagents. Photocatalytic methods have emerged for the chromoselective oxidation of S-arylthioacetates to sulfonyl chlorides, demonstrating the potential for precise control over the oxidation state by tuning the wavelength of light. researchgate.net Iron(III) has also been implicated in the oxidation of thioacetate to generate diacetyldithiol, which can then participate in further thioester formation. researchgate.net The choice of oxidant and conditions is crucial to prevent over-oxidation or undesired side reactions at the diphenylmethyl moiety.

Disulfide Formation from Related Thiol Species

The formation of a disulfide bond is a characteristic reaction of thiols, and diphenylmethanethiol, the parent thiol of this compound, readily undergoes this transformation. The resulting product is bis(diphenylmethyl) disulfide. This oxidative coupling is a key process in various chemical and biological systems. nih.gov

The reaction involves the oxidation of two thiol molecules, which couple to form a sulfur-sulfur bond. A wide array of methods has been developed for this transformation, ranging from simple air oxidation to the use of specific chemical oxidants. organic-chemistry.orgchemrxiv.org

Common methods for the formation of disulfides from thiols include:

Aerial Oxidation: In the presence of a base and sometimes a metal catalyst (like Cu²⁺ or Fe³⁺), thiols can be oxidized by atmospheric oxygen. The rate of this reaction is often dependent on pH, with thiolate anions being more susceptible to oxidation than the neutral thiol.

Hydrogen Peroxide: As a clean and efficient oxidant, H₂O₂ is widely used for the synthesis of disulfides. The reaction is often performed in solvents like trifluoroethanol at room temperature. organic-chemistry.org

Iodine (I₂): In the presence of a mild base (e.g., sodium bicarbonate), iodine effectively oxidizes thiols to disulfides.

Sulfonyl Fluorides: A recently developed "redox-click" chemistry employs sulfonyl fluorides as potent and selective oxidants for disulfide formation from thiols under simple conditions. chemrxiv.org

The stability and reactivity of the resulting disulfide bond are central to the field of dynamic covalent chemistry, where the reversible nature of the thiol-disulfide exchange can be exploited. nih.govnih.gov The formation of bis(diphenylmethyl) disulfide from diphenylmethanethiol is an important pathway, as disulfides themselves are valuable synthetic intermediates.

Ligand Exchange Reactions at Sulfur

The thioacetate group of this compound can participate in ligand exchange reactions, most notably thiol-thioester exchange. This reaction involves the attack of a nucleophilic thiolate anion on the electrophilic carbonyl carbon of the thioester. The result is the formation of a new thioester and the release of the original thiol (in its thiolate form). harvard.edunih.gov

Under aqueous conditions, thiol-thioester exchange must compete with hydrolysis. However, kinetic studies have demonstrated that under appropriate pH and temperature conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis, making it a viable synthetic pathway even in water. harvard.edunih.gov For instance, at pH 7, the half-life for the exchange reaction of a model thioester can be hours, while the half-life for hydrolysis can be months. nih.gov This dynamic exchange allows for the remodeling of molecules and surfaces, as demonstrated in the exchange of thioester-containing phospholipids (B1166683) in lipid bilayers. rsc.org

Reactions Involving the Diphenylmethyl Moiety

Functionalization at the Benzylic Position

The methylene (B1212753) (CH₂) group in the diphenylmethyl (also known as benzhydryl) moiety is not inert. Its position between two phenyl rings makes it a "benzylic" position, which significantly enhances its reactivity. This is due to the ability of the adjacent aromatic rings to stabilize radicals, carbocations, or carbanions formed at this site. The bond dissociation energy of the benzylic C-H bond in diphenylmethane (B89790) is approximately 82 kcal/mol, which is considerably lower than that of a typical alkane C-H bond, facilitating reactions that involve C-H bond cleavage. nih.govwikipedia.org

Several strategies exist for the functionalization of this benzylic position:

Deprotonation and Alkylation: The benzylic protons are weakly acidic (pKa of diphenylmethane is ~32.2) and can be removed by strong bases like sodium amide to form a resonance-stabilized carbanion. wikipedia.org This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. wikipedia.orgnih.gov

Oxidative Functionalization: The benzylic CH₂ group can be oxidized to a carbonyl group (ketone), forming a benzophenone (B1666685) derivative. This transformation is a fundamental method for C-H functionalization. nih.gov A variety of oxidizing agents can be used, including stoichiometric oxidants like chromium reagents or potassium permanganate (B83412). More modern methods employ catalytic systems, such as manganese or iron complexes with benign oxidants like hydrogen peroxide, which offer high chemoselectivity and tolerate a wide range of functional groups. nih.govliv.ac.uk

Radical Reactions: Homolytic cleavage of the benzylic C-H bond can generate a stable benzhydryl radical. This intermediate can participate in various radical-mediated reactions, including halogenation (e.g., using N-bromosuccinimide) or C-C bond formation.

Transition-Metal-Catalyzed C-H Activation: Palladium, iron, and copper catalysts can mediate the direct coupling of the benzylic C-H bond with various partners, enabling the formation of C-C, C-N, and C-O bonds. nih.gov

Aromatic Ring Functionalization

The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution (SₑAr), a class of reactions fundamental to aromatic chemistry. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The methylene bridge acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. youtube.com

Common electrophilic aromatic substitution reactions applicable to the diphenylmethyl moiety include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings, primarily at the para position. Further reaction can lead to dinitrated products. youtube.comrsc.org

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), halogens like bromine or chlorine can be introduced onto the rings, again favoring the para position. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, attach alkyl or acyl groups to the aromatic rings. youtube.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

The reactivity of the two rings means that reactions can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. For example, nitration can yield 4-nitrodiphenylmethane (B156897) as the main monosubstituted product, and 4,4'-dinitrodiphenylmethane (B168056) upon further substitution. youtube.com The presence of the thioacetate group may influence the conditions required for these transformations, as strong acids or electrophiles could potentially react with the sulfur atom or ester linkage.

This compound as a Precursor in Complex Molecule Synthesis

This compound serves as a valuable and versatile precursor in the synthesis of more complex molecules due to the distinct reactivity of its three main components: the thioacetate group, the benzylic carbon, and the aromatic rings.

The thioacetate functionality is a well-established protecting group for thiols. It is relatively stable under various conditions but can be selectively cleaved, typically via hydrolysis with a base or acid, to unmask the free diphenylmethanethiol. This allows for the controlled introduction of a bulky thiol group at a desired stage of a synthesis. The liberated thiol can then engage in a variety of subsequent reactions, such as nucleophilic substitution, Michael addition, or disulfide bond formation.

Furthermore, thioacetate-derived thiyl radicals are versatile intermediates for forming a diverse range of organic compounds under mild conditions. rsc.org This radical-mediated reactivity opens pathways for complex fragment couplings and functional group installations.

The diphenylmethyl (benzhydryl) group itself is a key structural scaffold found in numerous pharmaceutically important compounds. researchgate.net Therefore, using this compound as a starting material allows for the construction of molecules that incorporate this privileged framework. The reactivity of the benzylic position allows for further elaboration; for instance, deprotonation followed by alkylation can build more complex carbon skeletons, while oxidation can lead to benzophenone-based structures. wikipedia.orgliv.ac.uk A patent describes the synthesis of benzhydryl thioacetamide (B46855) from this compound via an ammonolysis reaction, showcasing its utility as an intermediate. google.com

Role in Carbon-Carbon Bond Forming Reactions

While specific literature on the direct participation of this compound in carbon-carbon bond-forming reactions is not extensively detailed, its reactivity can be inferred from the well-established chemistry of thioesters. Thioesters are known to be effective acylating agents and can participate in reactions involving the formation of enolates. fiveable.memasterorganicchemistry.com

One potential pathway for carbon-carbon bond formation involving this compound is through its conversion to an enolate. The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of the acetate moiety are acidic and can be removed by a strong base to form an enolate ion. fiveable.memasterorganicchemistry.com This enolate can then act as a nucleophile in several key carbon-carbon bond-forming reactions:

Aldol-Type Reactions: The enolate of this compound could potentially react with aldehydes or ketones in an aldol (B89426) addition or condensation reaction to form β-hydroxy thioesters or α,β-unsaturated thioesters, respectively. wiley-vch.de These reactions are fundamental in organic synthesis for constructing larger molecules.

Michael Additions: As a nucleophile, the enolate of this compound could also participate in Michael additions, where it adds to the β-carbon of an α,β-unsaturated carbonyl compound. spcmc.ac.inwikipedia.orgmasterorganicchemistry.com This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon single bonds. wikipedia.org

Alkylation Reactions: The enolate can also be alkylated by reacting it with an alkyl halide, introducing a new alkyl group at the α-position.

Another potential role for this compound in carbon-carbon bond formation is as an acylating agent in Friedel-Crafts acylation reactions. libretexts.orgwikipedia.orgnih.gov In the presence of a Lewis acid catalyst, the acyl group from the thioester could be transferred to an aromatic ring, forming a new aryl ketone. Thioesters are known to be effective acylating agents, sometimes offering advantages over their oxygen ester or acyl halide counterparts in terms of reactivity and selectivity.

It is important to note that these are plausible reaction pathways based on the general reactivity of thioesters. The specific conditions and feasibility for this compound would require experimental verification.

Transformations Leading to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov While direct examples of this compound being used as a starting material for the synthesis of such compounds are not prominent in the literature, its chemical structure suggests several potential transformation pathways.

The thioester functionality of this compound can be considered a versatile precursor for the construction of heterocyclic rings. One hypothetical approach would involve the reaction of this compound with binucleophilic reagents containing nitrogen. For instance:

Reaction with Diamines: Condensation with 1,2- or 1,3-diamines could potentially lead to the formation of five- or six-membered nitrogen-containing rings, such as imidazoles or pyrimidines, respectively, after initial acylation and subsequent cyclization and dehydration steps.

Reaction with Hydrazines: Reaction with hydrazine (B178648) or its derivatives could provide a pathway to pyrazole (B372694) or pyridazinone derivatives.

These proposed transformations would leverage the electrophilic nature of the carbonyl carbon in the thioester, which is susceptible to nucleophilic attack by the nitrogen atoms of the binucleophile. The subsequent steps would likely involve intramolecular condensation and elimination of the diphenylmethanethiol leaving group. The feasibility of these reactions would depend on the specific reaction conditions and the reactivity of the chosen nitrogen-containing binucleophile.

Contributions to Drug Precursor Synthesis (e.g., Modafinil-related intermediates)

A significant area where the diphenylmethanethiol moiety, a core component of this compound, plays a crucial role is in the synthesis of the wakefulness-promoting agent, Modafinil, and its analogues. semanticscholar.orgnewdrugapprovals.orggoogle.comrsc.org The synthesis of Modafinil typically involves the formation of 2-[(diphenylmethyl)thio]acetamide, which is then oxidized to the corresponding sulfoxide. newdrugapprovals.orggoogle.com

Several synthetic routes to Modafinil start from precursors that are structurally very similar to this compound, highlighting the importance of the S-diphenylmethyl functional group. For instance, a common strategy involves the reaction of diphenylmethanethiol with a two-carbon building block that provides the acetamide (B32628) side chain.

One documented synthesis of a key Modafinil intermediate, 2-[(diphenylmethyl)thio]acetic acid, involves the reaction of diphenylmethanethiol with chloroacetic acid in the presence of a base. This thioacetic acid derivative can then be converted to the corresponding acetamide.

Alternatively, 2-[(diphenylmethyl)thio]acetamide can be prepared from 2-[(diphenylmethyl)thio]acetic acid by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by amination with ammonia. google.com This thioacetamide is the direct precursor to Modafinil, which is obtained through oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide. newdrugapprovals.orgnih.govorganic-chemistry.orgresearchgate.net

While this compound itself may not be a direct intermediate in the most common synthetic routes to Modafinil, its structure contains the key diphenylmethanethiol unit attached to an acetyl group. This suggests that it could potentially be transformed into Modafinil precursors. For example, hydrolysis of the thioester would yield diphenylmethanethiol, a common starting material. More direct, though less documented, routes might involve the conversion of the thioester to the corresponding amide.

Mechanistic Investigations into Diphenylmethanethiol Acetate Reactivity

Elucidation of Reaction Pathways and Transition States

A fundamental understanding of any chemical compound's reactivity begins with the elucidation of its reaction pathways and the associated transition states. For diphenylmethanethiol (B1345659) acetate (B1210297), this would involve investigating its behavior in various chemical environments, such as acidic, basic, and thermal conditions. Potential reactions could include hydrolysis of the acetate group, oxidation or reduction of the thiol moiety, and reactions involving the diphenylmethyl group.

Computational chemistry, employing methods such as Density Functional Theory (DFT), would be a powerful tool to map the potential energy surfaces of these reactions. Such studies could predict the most likely reaction pathways and provide detailed geometries of the transition state structures. Experimental validation through techniques like spectroscopy and chromatography would be essential to confirm these theoretical predictions.

Kinetic Studies of Key Transformation Steps

To quantify the rates of the potential reactions of diphenylmethanethiol acetate, detailed kinetic studies are required. This would involve monitoring the concentration of the reactant and products over time under controlled conditions (e.g., temperature, pressure, solvent). Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography could be employed for this purpose.

The data obtained from these experiments would allow for the determination of reaction orders, rate constants, and activation energies. This information is crucial for understanding the factors that influence the speed of the reactions and for optimizing reaction conditions for specific outcomes. A hypothetical data table for a kinetic study on the hydrolysis of this compound is presented below to illustrate the type of data that would be generated.

Hypothetical Kinetic Data for the Hydrolysis of this compound

ExperimentInitial [this compound] (M)Initial [H₂O] (M)Temperature (°C)Initial Rate (M/s)
10.155.5251.2 x 10⁻⁵
20.255.5252.4 x 10⁻⁵
30.127.8256.0 x 10⁻⁶
40.155.5352.5 x 10⁻⁵

Note: This data is purely illustrative and not based on actual experimental results.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions are a critical aspect of chemical reactivity, particularly for compounds that may be chiral or react to form chiral products. While this compound itself is not chiral, reactions at the methanethiol (B179389) carbon could potentially create a stereocenter.

Investigations into the stereochemistry would involve reacting this compound with chiral reagents or under chiral catalytic conditions. The stereochemical course of such reactions (e.g., retention, inversion, or racemization of configuration) would need to be determined using techniques such as polarimetry, chiral chromatography, or NMR spectroscopy with chiral shift reagents. Understanding these stereochemical aspects is vital for the synthesis of enantiomerically pure compounds, which is of significant importance in fields such as medicinal chemistry and materials science.

Theoretical and Computational Studies of Diphenylmethanethiol Acetate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Ab Initio and Density Functional Theory (DFT) are instrumental in providing a detailed picture of the molecular structure and conformational landscape of Diphenylmethanethiol (B1345659) acetate (B1210297).

Ab Initio and DFT Investigations

Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For Diphenylmethanethiol acetate, these calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a high level of accuracy. mdpi.com DFT functionals, such as B3LYP, are often chosen for their balance of computational cost and accuracy in describing electronic correlation. mdpi.commdpi.com

Table 1: Calculated Structural Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-H (aromatic)1.08
C-C (aromatic)1.39
C-S1.85
S-C(O)1.78
C=O1.21
C-O1.35
C-C(H)1.52
∠ C-S-C(O)101.5
∠ S-C-C (methane)112.0
Dihedral ∠ C-C-S-C175.0

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the diphenylmethane (B89790) and thiol acetate groups allows for multiple possible conformations of this compound. A thorough conformational analysis is crucial to identify the most stable, low-energy structures. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. The resulting data is used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The global minimum on the PES corresponds to the most stable conformation of the molecule. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers, which can also be calculated, provide insight into the molecule's dynamic behavior and the ease of interconversion between different shapes. For this compound, the orientation of the two phenyl rings and the rotational position of the acetate group would be the primary degrees of freedom explored in such an analysis.

Reactivity Predictions and Computational Mechanistic Elucidation

Computational chemistry also offers powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. It is expected that the HOMO would have significant contributions from the sulfur atom and the phenyl rings, making these areas susceptible to electrophilic attack. The LUMO is likely to be centered on the carbonyl group of the acetate moiety, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity (χ)3.85
Hardness (η)2.65
Electrophilicity Index (ω)2.79

Note: The data in this table is hypothetical and based on typical values for similar organic molecules. nih.gov

Computational Screening of Catalytic Activity

Theoretical methods can be employed to screen the potential catalytic activity of this compound or to study its behavior in the presence of a catalyst. For instance, if this molecule were to be used as a ligand in a metal-catalyzed reaction, computational models could predict the structure of the resulting metal complex and evaluate its stability and electronic properties.

Furthermore, computational methods can be used to model the reaction pathways of processes involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the feasibility and mechanism of a given reaction.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, this would help to assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the phenyl rings.

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculation of vibrational spectra can aid in the assignment of experimental peaks to specific vibrational modes of the molecule, such as the C=O stretch of the acetate group or the C-S stretching vibration.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueHypothetical Experimental Value
Maximum Absorption Wavelength (λmax, nm)265268
C=O Stretching Frequency (cm⁻¹)17351740
C-S Stretching Frequency (cm⁻¹)710705
¹H NMR Chemical Shift (CH, ppm)5.85.9
¹³C NMR Chemical Shift (C=O, ppm)170.5170.2

Note: The data in this table is hypothetical and for illustrative purposes to show the typical agreement between calculated and experimental values. nih.govsemanticscholar.org

The agreement between the predicted and experimental spectra serves as a crucial validation of the computational methodology and the proposed molecular structure. Discrepancies can point to the need for refinement of the computational model or a re-evaluation of the experimental data.

NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become a valuable tool in the structural elucidation of organic compounds. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set.

For molecules containing aromatic rings and thioester groups, a variety of functionals such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(2d,p), have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. The computational workflow typically involves an initial geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for this compound would be expected to show characteristic signals for the protons and carbons in the diphenylmethyl and acetyl groups. For instance, the methylene (B1212753) (CH₂) protons would likely appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the two phenyl rings. The protons of the phenyl groups would exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl protons of the acetate group would also appear as a singlet, typically in the aliphatic region.

In ¹³C NMR predictions, distinct signals would be anticipated for the carbonyl carbon of the thioester, the methylene carbon, the methyl carbon of the acetyl group, and the various carbons of the two phenyl rings. The accuracy of these predictions is generally high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts having been reported in studies of various organic molecules. d-nb.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
Methylene (-CH₂-)4.1 - 4.3Carbonyl (-C=O)195 - 198
Phenyl (ortho)7.2 - 7.4Methylene (-CH₂-)35 - 38
Phenyl (meta)7.3 - 7.5Phenyl (ipso)137 - 140
Phenyl (para)7.2 - 7.4Phenyl (ortho)128 - 130
Methyl (-CH₃)2.3 - 2.5Phenyl (meta)128 - 130
Phenyl (para)127 - 129
Methyl (-CH₃)30 - 33

Note: The values in this table are hypothetical predictions based on computational studies of analogous compounds and have not been experimentally verified for this compound itself.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and elucidating molecular structure. Computational vibrational frequency analysis, typically performed using DFT methods, can provide a detailed assignment of the vibrational modes of a molecule.

For a molecule like this compound, computational analysis would begin with the optimization of its geometry to find a stable conformer. Following this, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. These calculations are generally performed at the harmonic level, and the resulting frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A computational study on the structurally similar S-phenyl thioacetate (B1230152) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set provides a useful reference for the expected vibrational modes of this compound. nih.gov The key vibrational modes would include the C=O stretching of the thioester group, various C-H stretching and bending modes of the phenyl and methyl groups, C-S stretching, and skeletal vibrations of the phenyl rings.

The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band in the IR spectrum, and its calculated frequency would be expected in the range of 1700-1750 cm⁻¹. The C-S stretching vibration typically appears at a lower frequency, often in the range of 600-800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be found just below 3000 cm⁻¹.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment Spectroscopy
~3100 - 3000Aromatic C-H StretchIR, Raman
~2980 - 2920Aliphatic C-H Stretch (-CH₂, -CH₃)IR, Raman
~1720C=O Stretch (Thioester)IR (strong)
~1600, 1495, 1450Aromatic C=C StretchIR, Raman
~1420CH₂ ScissoringIR
~1360CH₃ Symmetric BendIR
~1150C-C StretchIR, Raman
~950Phenyl Ring BreathingRaman (strong)
~750C-S StretchIR, Raman
~700Aromatic C-H Out-of-plane BendIR (strong)

Note: The frequencies in this table are based on computational studies of analogous compounds, such as S-phenyl thioacetate, and represent expected values for this compound. nih.gov

Advanced Analytical Methodologies for Diphenylmethanethiol Acetate in Research

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural analysis of organic compounds like Diphenylmethanethiol (B1345659) acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information about the atomic arrangement and chemical bonds within the molecule.

NMR spectroscopy is the most powerful tool for determining the precise structure of Diphenylmethanethiol acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to each chemically distinct proton in the molecule. The spectrum is characterized by three main regions: the aromatic region for the phenyl protons, a unique downfield singlet for the methine proton, and an upfield singlet for the methyl protons of the acetate group. The integration of these signals confirms the ratio of protons in the molecule (10:1:3).

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The exact chemical shifts and splitting patterns depend on the solvent and the specific electronic environment of each proton.

Methine Proton (-CH): The single proton on the carbon connecting the sulfur atom and the two phenyl rings (the benzhydryl proton) is expected to resonate as a sharp singlet at a distinct downfield position, typically around δ 6.5-6.8 ppm. Its deshielded nature is due to the influence of the adjacent sulfur atom and the two aromatic rings.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group give rise to a singlet, as they are equivalent and not coupled to other protons. This signal is found in the upfield region, generally around δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton TypeStructural AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic(C₆H₅)₂CH-7.2 - 7.5Multiplet (m)10H
Methine-SCH(Ph)₂6.5 - 6.8Singlet (s)1H
Methyl-C(O)CH₃2.2 - 2.4Singlet (s)3H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the key resonances include the thioester carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Carbonyl Carbon (-C=O): The carbon of the thioester carbonyl group is highly deshielded and appears far downfield, typically in the range of δ 194-198 ppm. This is a characteristic chemical shift for thioester carbonyls.

Aromatic Carbons (C₆H₅): The phenyl carbons produce several signals between δ 127-142 ppm. The carbon directly attached to the methine group (ipso-carbon) is found at the downfield end of this range (around δ 140-142 ppm), while the ortho, meta, and para carbons resonate at slightly higher fields.

Methine Carbon (-CH): The benzhydryl methine carbon, bonded to sulfur and two phenyl rings, is expected to have a chemical shift in the region of δ 55-60 ppm.

Methyl Carbon (-CH₃): The acetyl methyl carbon is found in the upfield region of the spectrum, typically around δ 30-32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon TypeStructural AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl-S-C(O)-194 - 198
Aromatic (ipso)C-CH(Ph)₂140 - 142
Aromatic (o, m, p)C₆H₅127 - 130
Methine-SCH(Ph)₂55 - 60
Methyl-C(O)CH₃30 - 32

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduslideshare.netpressbooks.pubuvic.canih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations among the coupled protons within each phenyl ring, helping to resolve the complex multiplet in the aromatic region. No cross-peaks would be expected for the methine and methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). pressbooks.pub An HSQC spectrum would unambiguously link the proton signals to their corresponding carbon signals: the aromatic protons (δ 7.2-7.5) to the aromatic carbons (δ 127-130), the methine proton (δ 6.5-6.8) to the methine carbon (δ 55-60), and the methyl protons (δ 2.2-2.4) to the methyl carbon (δ 30-32).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. sdsu.edupressbooks.pub Key expected HMBC correlations for this compound would include:

A cross-peak between the methine proton (δ 6.5-6.8) and the ipso-aromatic carbons (δ 140-142).

A crucial correlation between the methine proton (δ 6.5-6.8) and the carbonyl carbon (δ 194-198), confirming the S-CH bond.

A strong cross-peak between the methyl protons (δ 2.2-2.4) and the carbonyl carbon (δ 194-198), confirming the acetyl group structure.

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the thioester carbonyl (C=O) stretch. This band typically appears in the range of 1680-1710 cm⁻¹, which is at a lower frequency compared to the carbonyl stretch in regular esters (1735-1750 cm⁻¹) due to the reduced resonance contribution from the sulfur atom. researchgate.net

Other significant vibrational modes include:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl and methine C-H stretches appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-S bond would be expected to produce distinct signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical IR Intensity
C-H Stretch (Aromatic)Phenyl Rings3020 - 3100Medium
C-H Stretch (Aliphatic)-CH, -CH₃2850 - 3000Medium
C=O Stretch (Thioester)-S-C(O)-1680 - 1710Strong
C=C Stretch (Aromatic)Phenyl Rings1450 - 1600Medium-Strong
C-S StretchThioester600 - 800Weak-Medium

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₅H₁₄OS), the exact molecular weight is 242.08 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) value corresponding to this mass.

Electron ionization (EI) is a common technique that causes extensive fragmentation. The fragmentation pattern of this compound is highly predictable and diagnostic. chemguide.co.uklibretexts.orglibretexts.org The bond between the sulfur atom and the benzhydryl carbon is prone to cleavage, leading to highly stable fragment ions.

Molecular Ion (M⁺˙): A peak at m/z = 242.

Base Peak ([ (C₆H₅)₂CH ]⁺): The most intense signal in the spectrum (the base peak) is expected at m/z = 167 . This corresponds to the diphenylmethyl cation (benzhydryl cation), which is highly stabilized by resonance across the two phenyl rings. Its high abundance is a key indicator of the diphenylmethyl moiety.

Acetyl Cation ([ CH₃CO ]⁺): A prominent peak at m/z = 43 is expected from the cleavage of the S-C(O) bond, forming the acylium ion.

Loss of Ketene (B1206846) ([ M - C₂H₂O ]⁺˙): Another possible fragmentation pathway is the loss of ketene (CH₂=C=O) from the molecular ion, which would result in a fragment corresponding to diphenylmethanethiol at m/z = 200.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
m/z ValueIon StructureFragment NamePredicted Relative Abundance
242[C₁₅H₁₄OS]⁺˙Molecular IonModerate
167[(C₆H₅)₂CH]⁺Diphenylmethyl Cation (Benzhydryl)Very High (Base Peak)
43[CH₃CO]⁺Acetyl Cation (Acylium)High
200[(C₆H₅)₂CHS]⁺˙Loss of KeteneLow to Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the unambiguous identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide extremely accurate mass measurements, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing the confidence in its identification.

In the analysis of this compound, HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is crucial in complex matrices where isobaric interferences are common. Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS platforms can provide detailed structural information by systematically fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering insights into the connectivity of the diphenylmethyl, thiol, and acetate moieties.

Key HRMS Parameters for this compound Analysis:

ParameterTypical Value/SettingPurpose
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)To generate gas-phase ions from the analyte with minimal fragmentation.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapTo achieve high mass resolution and accuracy for confident elemental composition determination.
Mass Resolution > 10,000 FWHMTo resolve the analyte signal from potential isobaric interferences.
Mass Accuracy < 5 ppmTo enable the reliable determination of the elemental formula.
Collision Energy (for MS/MS) 10-40 eV (variable)To induce fragmentation of the precursor ion for structural elucidation.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from starting materials, byproducts, and other impurities, as well as for its quantification. The choice of chromatographic method depends on the volatility and polarity of the analyte and the specific goals of the analysis.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. For the analysis of this compound, a non-polar or mid-polar capillary column is typically employed.

The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through the column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column walls and the mobile phase. The retention time, the time it takes for the analyte to travel through the column, is a characteristic property that can be used for identification.

Illustrative GC-MS Parameters for this compound:

ParameterTypical SettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA common, robust, and relatively non-polar column suitable for a wide range of analytes.
Inlet Temperature 250 °CTo ensure complete and rapid vaporization of the analyte without thermal degradation.
Oven Temperature Program Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 minTo achieve good separation of the analyte from potential impurities with varying boiling points.
Carrier Gas Helium at 1 mL/min (constant flow)An inert and efficient carrier gas for most GC-MS applications.
Detector Mass Spectrometer (Electron Ionization at 70 eV)Provides mass spectral data for confident identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common approach.

In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. A UV detector is commonly used for detection, as the phenyl groups in the molecule absorb UV light.

Representative HPLC Conditions for this compound Purity Determination:

ParameterTypical ConditionPurpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)A standard reversed-phase column providing good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)A common mobile phase for reversed-phase HPLC, with the ratio adjusted to optimize retention time and resolution.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good efficiency and reasonable analysis time.
Detection UV at 254 nmThe aromatic rings in this compound provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions and for the preliminary screening of chromatographic conditions for column chromatography. libretexts.org It allows for the simultaneous analysis of multiple samples, making it ideal for tracking the consumption of starting materials and the formation of products over time.

For this compound, a silica (B1680970) gel plate (a polar stationary phase) is typically used with a non-polar to moderately polar mobile phase. The separation is based on the principle of adsorption, where more polar compounds adsorb more strongly to the silica gel and thus travel a shorter distance up the plate. The position of the spots is characterized by the retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Typical TLC System for Monitoring a Reaction Involving this compound:

ComponentDescriptionRationale
Stationary Phase Silica gel 60 F254 on aluminum or glass platesA standard polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator (F254) allows for visualization under UV light.
Mobile Phase Ethyl Acetate/Hexane (B92381) (e.g., 1:4 v/v)A common solvent system where the polarity can be easily adjusted by varying the ratio of the two solvents to achieve optimal separation.
Visualization UV light (254 nm) and/or potassium permanganate (B83412) stainUV light is used to visualize compounds with a UV chromophore. Staining can be used for compounds that are not UV-active.

By spotting the reaction mixture alongside the starting materials and, if available, the pure product standard on the same TLC plate, a clear picture of the reaction's progress can be obtained. The disappearance of the starting material spot and the appearance of the product spot with its characteristic Rf value indicate the progression of the reaction.

Emerging Applications of Diphenylmethanethiol Acetate in Materials Science and Chemical Engineering

Diphenylmethanethiol (B1345659) Acetate (B1210297) in Polymer Chemistry

In polymer science, the thiol acetate group serves as a protected form of a thiol (mercaptan). The active thiol can be readily generated through hydrolysis. sigmaaldrich.com Thiols are highly valuable in polymer synthesis, primarily through two mechanisms: thiol-ene "click" chemistry and as chain transfer agents (CTAs) in free radical polymerization.

The thiol-ene reaction is an efficient and specific reaction between a thiol and an alkene (a compound with a carbon-carbon double bond), often initiated by light or heat. youtube.comnih.gov This "click" chemistry is prized for its high yield, minimal byproducts, and tolerance of various functional groups, making it ideal for creating complex polymer architectures and for polymer modification. youtube.com The incorporation of the diphenylmethanethiol moiety via this route would introduce a bulky, aromatic, and hydrophobic component to the polymer backbone or as a side chain.

As a chain transfer agent, Diphenylmethanethiol acetate could be used to control the molecular weight and architecture of polymers during radical polymerization. The bulky diphenylmethyl group would influence the resulting polymer's physical properties, such as its glass transition temperature (Tg), thermal stability, and refractive index.

Table 1: Predicted Impact of Diphenylmethanethiol Incorporation on Polymer Properties

PropertyStandard Polymer (e.g., Polystyrene)Polymer Modified with DiphenylmethanethiolRationale
Refractive Index ModerateHighThe two phenyl rings contribute significantly to the molar refractivity, making it suitable for optical applications.
Thermal Stability ModerateIncreasedThe rigid, aromatic diphenylmethane (B89790) structure enhances the thermal decomposition temperature of the polymer matrix. mdpi.com
Solubility Soluble in non-polar solventsEnhanced solubility in aromatic solventsThe large, aromatic structure increases affinity for solvents like toluene (B28343) and dichloromethane.
Adhesion VariablePotentially Improved on specific surfacesThe deprotected thiol group can form strong bonds with metal surfaces, enhancing adhesion for coatings and composites. Polymers with thiol groups have shown improved mucoadhesive properties. nih.gov

Integration into Novel Functional Materials

The unique combination of a bulky, thermally stable aromatic group and a surface-active thiol group makes this compound a candidate for creating novel functional materials.

The diphenylmethane structure itself is a building block for high-performance polymers, such as bismaleimide (B1667444) (BMI) resins, which are used in composites for the aerospace and electronics industries due to their high thermal resistance. mdpi.com Integrating the diphenylmethanethiol moiety could yield materials with tailored thermal and mechanical properties.

Furthermore, the thiol group is exceptionally useful for surface functionalization. After deprotection from the acetate, the thiol can form self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and palladium. This allows for precise control over the surface chemistry of materials. sigmaaldrich.com This could be exploited in the development of:

Specialty Sensors: By anchoring receptor molecules to a gold surface via the thiol group, highly specific chemical or biological sensors can be fabricated.

Advanced Coatings: Coatings containing this molecule could provide enhanced thermal stability and, with the thiol group, corrosion resistance on metal substrates.

Functionalized Nanoparticles: The thiol group can be used to coat nanoparticles, preventing their aggregation and allowing for the attachment of other biomolecules or polymers, a key step in creating materials for diagnostics and drug delivery. mdpi.com

Role in Catalyst Development and Support Chemistry

In catalysis, solid supports are often used to immobilize homogeneous catalysts, making them easier to separate from the reaction products and improving their reusability. This process, known as heterogenization, is crucial for sustainable and cost-effective chemical manufacturing.

Thiol-functionalized supports have proven highly effective for anchoring metal catalysts. The sulfur atom in the thiol group forms strong coordinate bonds with many transition metals, including palladium, gold, and cobalt. rsc.orgnih.govresearchgate.net By functionalizing a support material (like silica (B1680970), polymers, or resins) with this compound (and then deprotecting it), a robust scaffold for a metal catalyst can be created.

Key advantages of this approach include:

Strong Metal Binding: The thiol group acts as a powerful ligand, preventing the metal catalyst from leaching into the reaction mixture. nih.govicm.edu.pl

Improved Dispersion: Thiol groups on a support can help create small, highly dispersed metal nanoparticles, which often leads to higher catalytic activity. researchgate.netrsc.org

Enhanced Stability: The support can protect the catalyst from degradation, increasing its operational lifetime. icm.edu.pl

Table 2: Research Findings on Thiol-Functionalized Catalyst Supports

Catalyst SystemApplicationKey FindingReference
Gold Nanoparticles on Thiol-Functionalized PolymerReduction of para-nitrophenolThe thiol-functionalized support allowed for the adsorption of gold nanoparticles, creating a hybrid catalyst that was reusable for at least five cycles. rsc.org
Palladium on Thiol-Functionalized Epoxy ResinHeck and Hydrogenation ReactionsThe thiol groups in the polymer matrix successfully chelated the palladium complex, creating a stable, magnetically recyclable catalyst. icm.edu.pl
CoMo on Thiol-Functionalized Mesoporous SilicaHydrodesulfurization (HDS) of ThiopheneCatalysts on thiol-functionalized silica showed significantly enhanced activity, attributed to improved dispersion and reducibility of the metal oxide precursors. researchgate.net
Gold Nanoparticles on Functionalized SBA-15Ullmann-type HomocouplingA combination of thiol groups and fluorous chains effectively stabilized the nanoparticles against aggregation while maintaining high catalytic activity. rsc.org

Considerations for Industrial Process Development Beyond Fine Chemicals

Scaling up the production and use of a molecule like this compound beyond laboratory-scale fine chemical synthesis requires several practical considerations. The industrial process would likely involve a multi-step synthesis, purification, and subsequent use in a formulation or reaction, each with its own challenges.

Synthesis: A common industrial route to produce thiol acetates involves the reaction of an alkyl halide with a source of thioacetate (B1230152) anion or the radical-mediated addition of thioacetic acid to an olefin. nih.gov For this compound, this would likely start with a diphenylmethyl halide.

Deprotection/Activation: The conversion of the thiol acetate to the active thiol is typically achieved through hydrolysis with a base like sodium hydroxide (B78521). sigmaaldrich.com In an industrial setting, this requires careful control of pH, temperature, and reaction time. The process must also be conducted in an oxygen-free atmosphere to prevent the newly formed thiol from oxidizing into a disulfide, an unwanted side product. google.com

Purification and Handling: Purification of both the intermediate thiol acetate and the final thiol product would likely involve techniques such as distillation or chromatography. google.com A major consideration for any process involving thiols is their strong and often unpleasant odor. Industrial plants must have robust containment and off-gas treatment systems to manage emissions.

Table 3: Hypothetical Industrial Process Steps and Considerations

Process StepDescriptionKey Industrial Considerations
1. Synthesis of Thiol Acetate Reaction of a diphenylmethyl precursor with a thioacetate source.Sourcing of raw materials, solvent selection for optimal yield and easy recovery, management of heat from the reaction (exotherm).
2. Purification of Thiol Acetate Removal of unreacted starting materials and byproducts, likely via vacuum distillation or chromatography.Energy consumption for distillation, solvent usage and recycling for chromatography, quality control specifications for the intermediate.
3. Deprotection to Thiol Base-catalyzed hydrolysis of the acetate group to yield the free thiol.Use of corrosive bases, need for an inert (oxygen-free) atmosphere to prevent disulfide formation, wastewater treatment to neutralize the base and remove salts. sigmaaldrich.comgoogle.com
4. Final Product Purification & Handling Isolation of the pure Diphenylmethanethiol.Final product stability, stringent odor control measures (scrubbers, closed-loop systems), specialized packaging and storage to prevent oxidation.

Future Research Directions and Unexplored Avenues for Diphenylmethanethiol Acetate

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles necessitates the development of environmentally benign methods for the synthesis of diphenylmethanethiol (B1345659) acetate (B1210297). ias.ac.in Future research should focus on moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key areas for investigation include:

Catalytic Approaches: Exploring the use of transition-metal or organocatalysts to facilitate the esterification of diphenylmethanethiol with acetic acid or its derivatives. organic-chemistry.org Nickel-catalyzed metathesis between carboxylic acids and thioacetates presents a promising step-economical approach.

Green Solvents: Investigating the use of water, supercritical fluids, or deep eutectic solvents as reaction media to replace volatile organic compounds. researchgate.netrsc.org The inherent nucleophilicity of the thioacetate (B1230152) anion can be effectively utilized in aqueous media. researchgate.netrsc.org

Photocatalysis: Harnessing visible light-driven methods for thioester synthesis, which can proceed under mild, ambient conditions, potentially avoiding the need for harsh reagents. rsc.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Thioesterification High efficiency, selectivity, and atom economy.Development of novel, recyclable catalysts.
Aqueous Synthesis Reduced environmental impact, improved safety.Optimization of reaction conditions and pH control. rsc.org
Photocatalytic Synthesis Mild reaction conditions, utilization of renewable energy.Design of efficient photocatalysts and exploration of reaction scope. rsc.org

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of thioesters is well-established, serving as effective acylating agents and participating in various coupling reactions. nih.govlibretexts.org However, the specific influence of the bulky diphenylmethyl group on the reactivity of the thioester functionality in diphenylmethanethiol acetate is a fertile ground for new discoveries.

Future studies could explore:

Radical-Mediated Reactions: Investigating the participation of this compound in radical-based transformations, such as acyl thiol-ene reactions, to form complex thioesters. rsc.org

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions with aryl halides to synthesize a diverse range of aryl ketones, leveraging the unique properties of the diphenylmethylthiol leaving group. wikipedia.orgacs.org

Enzymatic Transformations: Exploring the use of enzymes to catalyze reactions involving this compound, offering high selectivity and sustainability. rsc.org

Advanced Applications in Niche Chemical Synthesis

While thioesters are broadly used as intermediates, the unique structural features of this compound may lend themselves to specialized applications in niche areas of chemical synthesis.

Potential applications to be investigated include:

Protecting Group Chemistry: Evaluating the utility of the diphenylmethylthiol moiety as a protecting group for carboxylic acids, with the potential for chemoselective cleavage under specific conditions.

Peptide and Natural Product Synthesis: Exploring the use of this compound as an activated acyl donor in the synthesis of complex peptides and natural products, where the steric bulk of the diphenylmethyl group could influence stereoselectivity. nih.gov

Materials Science: Investigating the incorporation of this compound into polymers or other materials, where the diphenylmethyl group could impart specific physical or chemical properties. researchgate.net

Deeper Mechanistic Understanding Through Advanced Spectroscopy

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques can provide invaluable insights into the intricate details of these processes.

Future mechanistic studies could employ:

In-situ NMR and IR Spectroscopy: Real-time monitoring of reactions to identify and characterize transient intermediates and transition states. researchgate.net

Mass Spectrometry: Detailed analysis of reaction pathways and fragmentation patterns to elucidate complex mechanisms. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the stability of intermediates and transition states, complementing experimental data. researchgate.net

Spectroscopic TechniqueInformation GainedResearch Application
Nuclear Magnetic Resonance (NMR) Structural elucidation of reactants, products, and intermediates.Kinetic studies and determination of reaction order. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups and monitoring of bond formation/cleavage.Real-time reaction monitoring. researchgate.net
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Identification of reaction byproducts and mechanistic elucidation. nih.gov

Predictive Modeling and Machine Learning in this compound Research

The application of machine learning and predictive modeling holds immense potential to accelerate research and development related to this compound. nih.gov By leveraging computational power, it is possible to predict properties, optimize reactions, and discover novel applications.

Future computational research should focus on:

Reaction Prediction: Developing machine learning models to predict the outcomes of reactions involving this compound under various conditions, aiding in the design of efficient synthetic routes. rsc.org

Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict the physicochemical properties of this compound and its derivatives, guiding the design of molecules with desired characteristics.

Catalyst Design: Employing machine learning algorithms to identify optimal catalysts for the synthesis and transformation of this compound, moving beyond traditional trial-and-error approaches. rsc.org

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries and applications in organic chemistry and beyond.

Q & A

Q. What are the key synthetic routes for preparing diphenylmethanethiol acetate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 1,1-diphenylmethanethiol with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may involve varying solvents (e.g., dichloromethane, THF), temperature (0–25°C), and stoichiometric ratios to maximize yield. Characterization via 1H^1H-NMR (to confirm acetate integration) and IR (to verify ester C=O stretch at ~1740 cm1^{-1}) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chromatography : HPLC or GC-MS (using a non-polar column) to assess purity.
  • Spectroscopy : 1H^1H-NMR (δ ~2.1 ppm for acetate methyl group; δ ~4.0–4.5 ppm for SCH2_2 protons) and 13C^{13}C-NMR (δ ~170 ppm for carbonyl carbon).
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]+^+ at m/z 227.3 for C15_{15}H14_{14}OS+^+) .

Q. How should researchers handle and store this compound safely?

While specific safety data for this compound is limited, general protocols for thiol derivatives apply:

  • Use fume hoods to avoid inhalation of aerosols or vapors.
  • Store in sealed containers under inert gas (N2_2) at 2–8°C to prevent oxidation of the thioester group.
  • Conduct stability tests under varying pH/temperature to determine degradation kinetics .

Advanced Research Questions

Q. How does this compound function as a protecting group in organic synthesis?

The acetate group stabilizes the thiol moiety during reactions, preventing undesired disulfide formation. For example, in α-thio acid synthesis, it acts as a masked nucleophile. Deprotection typically involves basic hydrolysis (e.g., NaOH/MeOH) or enzymatic cleavage. Researchers should monitor deprotection efficiency via TLC or 1H^1H-NMR to track thiol regeneration .

Q. What are the mechanistic implications of using this compound in radical-mediated reactions?

The compound’s thioester group can participate in radical chain transfer reactions. For instance, in RAFT polymerization, it may act as a chain-transfer agent (CTA), influencing polymer molecular weight distribution. Kinetic studies (e.g., EPR spectroscopy) can elucidate radical intermediates, while MALDI-TOF confirms polymer end-group fidelity .

Q. How can researchers resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

Conflicting data may arise from solvent polarity or competing hydrolysis pathways. Systematic studies should:

  • Compare reaction outcomes in polar aprotic (e.g., DMF) vs. protic (e.g., EtOH) solvents.
  • Use pH-stat titration to monitor acetate hydrolysis rates.
  • Employ DFT calculations to model transition states and identify dominant pathways .

Q. What strategies improve the stability of this compound in long-term biochemical assays?

  • Add antioxidants (e.g., BHT) to mitigate thiol oxidation.
  • Use deuterated solvents for NMR studies to reduce solvent-induced degradation.
  • Conduct accelerated stability testing (40°C/75% RH) to predict shelf-life under storage conditions .

Methodological Considerations

  • Synthesis Optimization : Use design-of-experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects.
  • Data Interpretation : Cross-validate analytical results (e.g., correlate HPLC purity with 1H^1H-NMR integration).
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions and employ high-resolution mass spectrometry to identify side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylmethanethiol acetate
Reactant of Route 2
Diphenylmethanethiol acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.